molecular formula C11H5Cl2N3O3S B2899523 N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 1172369-78-6

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2899523
CAS No.: 1172369-78-6
M. Wt: 330.14
InChI Key: ILMMHTGQEWJQPQ-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a furan ring, a thiophene ring, and an oxadiazole ring, which are connected through various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a halogenation reaction, where thiophene is treated with chlorine to form 2,5-dichlorothiophene.

    Coupling Reactions: The furan ring can be coupled with the oxadiazole and thiophene rings through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the chlorinated positions on the thiophene ring, where nucleophiles can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

    Agrochemicals: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.

    Pathways Involved: The compound can affect various cellular pathways, such as signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl)-5-nitrofuran-2-carboxamide
  • N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3,4-dimethoxybenzamide

Uniqueness

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to its combination of the furan, thiophene, and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in similar compounds.

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3O3S/c12-7-4-5(8(13)20-7)10-15-16-11(19-10)14-9(17)6-2-1-3-18-6/h1-4H,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMMHTGQEWJQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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